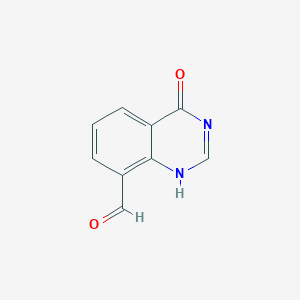![molecular formula C12H18N4O2 B8138793 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane](/img/structure/B8138793.png)
8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[56]dodecane is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a spirocyclic framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale distillation, and purification techniques such as recrystallization or chromatography. The goal is to produce the compound efficiently and cost-effectively for commercial use.
化学反应分析
Types of Reactions: 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, making it useful in the development of new drugs or therapeutic agents.
Medicine: The medical applications of this compound include its use as a precursor for drug synthesis. It may be involved in the development of treatments for various diseases, such as cancer, cardiovascular disorders, and neurological conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism by which 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in drug development or material science.
相似化合物的比较
Gepirone: A related compound used in the synthesis of antidepressants.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: A compound with similar spirocyclic structure used in anti-ulcer agents.
Uniqueness: 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[56]dodecane stands out due to its specific structural features, which confer unique chemical and biological properties
属性
IUPAC Name |
8-pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-11(15-3-1)16-5-7-17-10-12(9-16)8-13-4-6-18-12/h1-3,13H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USICMJJUULYOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CN(CCOC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4aS,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8138713.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)

![N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138742.png)
![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine](/img/structure/B8138769.png)
![N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8138774.png)
![N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide](/img/structure/B8138776.png)
![Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane](/img/structure/B8138782.png)
![8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane](/img/structure/B8138789.png)
![Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8138796.png)
![(3aR,7aR)-N-(pyridin-3-yl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8138804.png)
![1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138805.png)
![Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine](/img/structure/B8138811.png)
